Barium(2+);dihydroxide;pentahydrate

Description

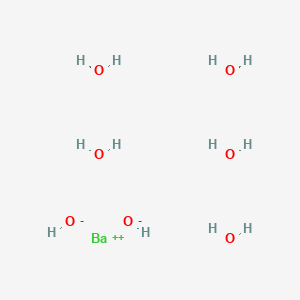

Barium hydroxide pentahydrate (Ba(OH)₂·5H₂O) is a hydrated inorganic compound comprising a barium ion (Ba²⁺), two hydroxide anions (OH⁻), and five water molecules. Its molecular formula is BaH₁₈O₁₀, with a molecular weight of 315.46 g/mol . Key properties include:

- Density: 2.18 g/mL at 25°C .

- Melting Point: 78°C .

- Solubility: Freely soluble in water and methanol, slightly soluble in ethanol, and insoluble in acetone .

- Applications: Used in alkaline solutions, glass manufacturing, and chemical analysis .

Safety protocols emphasize avoiding inhalation and contact with skin or eyes, as barium compounds are toxic .

Properties

CAS No. |

32694-96-5 |

|---|---|

Molecular Formula |

BaH2O2.5H2O BaH12O7 |

Molecular Weight |

261.42 g/mol |

IUPAC Name |

barium(2+);dihydroxide;pentahydrate |

InChI |

InChI=1S/Ba.7H2O/h;7*1H2/q+2;;;;;;;/p-2 |

InChI Key |

KWNRBBOCXBQQKR-UHFFFAOYSA-L |

Canonical SMILES |

O.O.O.O.O.[OH-].[OH-].[Ba+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)

- Molecular Weight : 315.48 g/mol .

- Density : 2.18 g/mL .

- Solubility : 56 g/L in water at 15°C .

- Key Differences : The octahydrate has three additional water molecules, marginally altering solubility and stability. It is hygroscopic and air-sensitive, making it less convenient for industrial storage compared to the pentahydrate .

Sodium Metasilicate Pentahydrate (Na₂SiO₃·5H₂O)

- Molecular Weight : 212.14 g/mol .

- Density : 1.75 g/mL .

- Solubility : Highly soluble in water.

- Applications : Used in detergents, cement, and corrosion inhibition .

- Key Differences: Unlike barium hydroxide, sodium metasilicate is non-toxic and serves primarily as a cleaning agent. Its lower density and higher water solubility reflect its ionic silicate structure .

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

- Molecular Weight : 249.68 g/mol .

- Density : 2.28 g/mL .

- Solubility : 320 g/L in water at 20°C .

- Applications : Agricultural fungicide, electroplating, and laboratory reagent .

- Key Differences : Copper sulfate’s bright blue color and high solubility contrast with barium hydroxide’s white crystalline form. It poses acute hazards (e.g., skin irritation) distinct from barium’s systemic toxicity .

Barium Azoxybistetrazolate Pentahydrate (Ba(N₈O)₂·5H₂O)

- Structure : A nitrogen-rich coordination complex with explosive properties .

- Research Findings: Detonation velocity (8,200 m/s) and pressure (28 GPa) were calculated using computational models. This contrasts sharply with barium hydroxide’s non-energetic applications .

Data Table: Comparative Properties

| Compound | Formula | Molecular Weight | Melting Point (°C) | Density (g/mL) | Solubility in Water | Applications |

|---|---|---|---|---|---|---|

| Barium Hydroxide Pentahydrate | Ba(OH)₂·5H₂O | 315.46 | 78 | 2.18 | Soluble | Alkaline solutions, glass |

| Barium Hydroxide Octahydrate | Ba(OH)₂·8H₂O | 315.48 | 78 | 2.18 | 56 g/L (15°C) | Chemical analysis |

| Sodium Metasilicate Pentahydrate | Na₂SiO₃·5H₂O | 212.14 | 72 | 1.75 | Highly soluble | Detergents, cement |

| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | 110 (decomposes) | 2.28 | 320 g/L (20°C) | Agriculture, electroplating |

Preparation Methods

Hydration States and Phase Transitions

Barium hydroxide hydrates undergo phase transitions under thermal or vacuum conditions:

- Octahydrate (Ba(OH)₂·8H₂O) : Forms at temperatures below 30°C and converts to lower hydrates upon heating.

- Monohydrate (Ba(OH)₂·H₂O) : Produced via dehydration of the octahydrate at 100°C under vacuum.

- Pentahydrate (Ba(OH)₂·5H₂O) : Likely exists as a metastable intermediate during controlled dehydration or hydration processes, though its isolation requires precise conditions.

Synthesis Pathways for Barium Hydroxide Pentahydrate

Controlled Dehydration of Octahydrate

The octahydrate serves as the primary precursor for lower hydrates. Patent CN1016412B describes a solvent-mediated dehydration method using organic agents (e.g., benzene or cyclohexane) to remove seven water molecules from Ba(OH)₂·8H₂O, yielding the monohydrate. Adjusting the solvent system and temperature could theoretically halt dehydration at the pentahydrate stage:

- Reaction Setup : Combine Ba(OH)₂·8H₂O with a non-polar solvent (e.g., toluene) in a 1:1–3:1 mass-to-volume ratio.

- Reflux Conditions : Heat at 60–80°C (below the octahydrate’s melting point) under agitation for 4–7 hours.

- Water Removal : Use a Dean-Stark trap to continuously remove liberated water, monitoring the residual hydration state via gravimetry.

Key Variables :

Direct Crystallization from Aqueous Solutions

Barium hydroxide’s solubility in water decreases with temperature, favoring hydrate formation. A modified crystallization protocol could target the pentahydrate:

- Saturated Solution Preparation : Dissolve BaO in deionized water at 80°C to form Ba(OH)₂·8H₂O.

- Slow Cooling : Reduce temperature to 40–45°C at 0.5°C/minute to induce supersaturation.

- Seed Crystals : Introduce Ba(OH)₂·5H₂O nuclei to guide crystallization, minimizing kinetic byproducts.

- Centrifugation : Separate crystals at 40°C to prevent rehydration or phase transition.

Challenges :

- Competitive crystallization of octahydrate requires strict temperature control.

- Atmospheric CO₂ absorption may contaminate products with barium carbonate.

Comparative Analysis of Hydrate Preparation Methods

Challenges in Pentahydrate Isolation

Metastability and Phase Purity

Barium hydroxide pentahydrate’s narrow stability window complicates isolation. Differential scanning calorimetry (DSC) of intermediate hydrates reveals overlapping endotherms, suggesting rapid interconversion between hydration states. Strategies to mitigate this include:

- Encapsulation : Coating crystals with hydrophobic agents (e.g., silicones) to retard rehydration.

- Low-Temperature Storage : Maintaining products at –20°C in desiccators with P₂O₅.

Analytical Verification

Confirming pentahydrate stoichiometry requires multi-method characterization:

- Thermogravimetric Analysis (TGA) : Quantify mass loss steps corresponding to 5 H₂O molecules (theoretical: 24.7% mass loss).

- X-ray Diffraction (XRD) : Compare experimental patterns with simulated pentahydrate structures.

- Karl Fischer Titration : Measure residual water content in purified samples.

Industrial and Laboratory Applications

While the monohydrate dominates industrial applications (e.g., sulfate removal), the pentahydrate’s potential uses include:

- Organic Synthesis : As a milder base than the monohydrate for acid-sensitive reactions.

- Electrolyte Systems : In high-temperature batteries, leveraging its intermediate thermal stability.

Q & A

Q. What are the recommended methods for synthesizing barium hydroxide pentahydrate in a laboratory setting?

Barium hydroxide pentahydrate is typically prepared by reacting barium oxide (BaO) or barium sulfide (BaS) with water under controlled hydration conditions. A common approach involves dissolving barium oxide in hot deionized water, followed by crystallization at 15–20°C to yield octahydrate crystals (Ba(OH)₂·8H₂O), which may be mislabeled as pentahydrate in some literature . Ensure stoichiometric control and purity by filtering unreacted solids and using inert atmospheres to avoid carbonate contamination. Characterization via thermogravimetric analysis (TGA) can confirm hydration states .

Q. How can researchers verify the purity and hydration state of barium hydroxide pentahydrate?

Use a combination of analytical techniques:

- Thermogravimetric Analysis (TGA): Quantify water loss at 78°C (melting point) and subsequent decomposition steps to distinguish between mono-, penta-, and octahydrates .

- Powder X-ray Diffraction (PXRD): Compare diffraction patterns with reference data (e.g., ICDD PDF-4+ 00-018-0153) to confirm crystallinity and phase purity .

- Titrimetry: Acid-base titration with HCl standardizes hydroxide content, accounting for potential carbonate impurities .

Q. What experimental precautions are critical when handling barium hydroxide pentahydrate?

Barium compounds are toxic and require:

- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust, which can cause respiratory irritation .

- Waste Management: Neutralize aqueous waste with dilute sulfuric acid to precipitate insoluble BaSO₄ for safe disposal .

Advanced Research Questions

Q. How does the hydration state of barium hydroxide influence its reactivity in CO₂ capture applications?

The octahydrate (Ba(OH)₂·8H₂O) exhibits higher CO₂ adsorption capacity than anhydrous forms due to enhanced lattice mobility. Design experiments using gas flow systems with controlled humidity (≥60% RH) to maintain hydration. Monitor adsorption efficiency via mass spectrometry or FTIR spectroscopy to track carbonate formation . Note that discrepancies in hydration state labeling (e.g., pentahydrate vs. octahydrate) may arise from storage conditions; validate via TGA before application .

Q. What strategies resolve contradictions in reported solubility data for barium hydroxide pentahydrate?

Literature values for solubility in water range from 3.5 g/100 mL (20°C) to 56 g/L (15°C) due to variations in hydration states and measurement protocols . To reconcile

Q. How can computational models predict the thermodynamic stability of barium hydroxide hydrates?

Density Functional Theory (DFT) simulations, parameterized with experimental lattice energies and hydration enthalpies, can model phase transitions. Incorporate dispersion corrections (e.g., D3-BJ method) to account for weak intermolecular forces in hydrated systems. Validate against experimental TGA and calorimetry data to refine computational predictions .

Methodological Guidance for Data Interpretation

Q. How should researchers design experiments to study the decomposition kinetics of barium hydroxide pentahydrate?

Employ non-isothermal TGA at heating rates of 5–10°C/min under nitrogen to isolate dehydration steps. Apply the Kissinger-Akahira-Sunose (KAS) isoconversional method to calculate activation energies (Eₐ) for each dehydration stage. Compare results with in-situ PXRD to correlate mass loss with structural changes .

Q. What analytical approaches quantify trace carbonate contamination in barium hydroxide pentahydrate?

Use FTIR spectroscopy (peaks at 1420 cm⁻¹ for CO₃²⁻) or acidimetric back-titration after exposing samples to CO₂-free environments. For low-level detection (<1 wt%), employ ion chromatography to measure dissolved carbonate in aqueous extracts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.